molecular formula C14H15FN4O4S B2637890 (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride CAS No. 2094289-53-7

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride

Cat. No.: B2637890
CAS No.: 2094289-53-7
M. Wt: 354.36
InChI Key: IHDXZUQBANQGHO-UHFFFAOYSA-N
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Description

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group, an amino group, a nitrophenyl group, and a methanesulfonyl fluoride group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The addition of an amino group to the pyridine ring.

    Sulfonylation: The addition of a methanesulfonyl fluoride group to the phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, catalysts for amination, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methanesulfonyl fluoride group could yield various sulfonamide or sulfonate derivatives.

Scientific Research Applications

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism by which (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl bromide: Similar structure but with a bromide group instead of fluoride.

Uniqueness

The uniqueness of (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity compared to its chloride or bromide analogs. This makes it particularly useful in applications where the formation of strong covalent bonds with nucleophiles is desired.

Properties

IUPAC Name

[2-[[6-(dimethylamino)pyridin-3-yl]amino]-5-nitrophenyl]methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O4S/c1-18(2)14-6-3-11(8-16-14)17-13-5-4-12(19(20)21)7-10(13)9-24(15,22)23/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDXZUQBANQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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